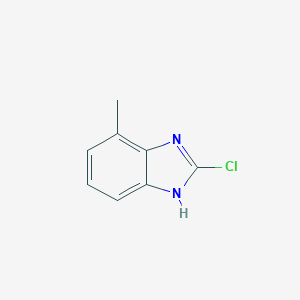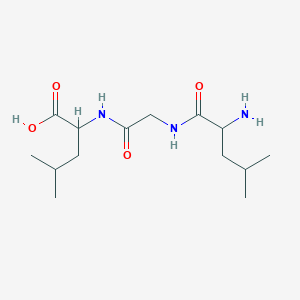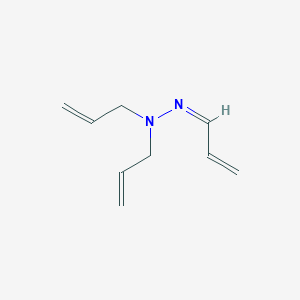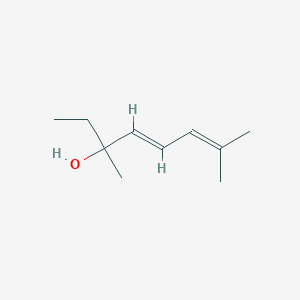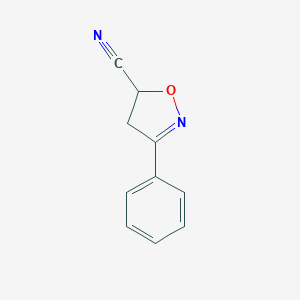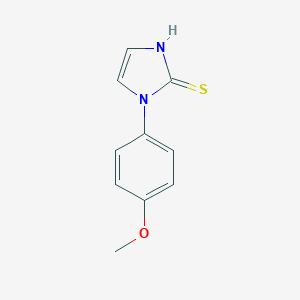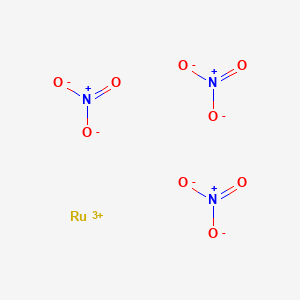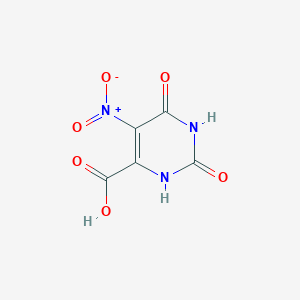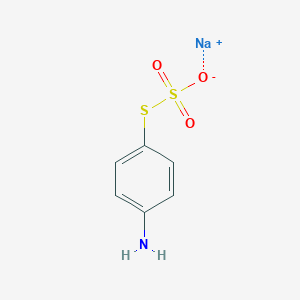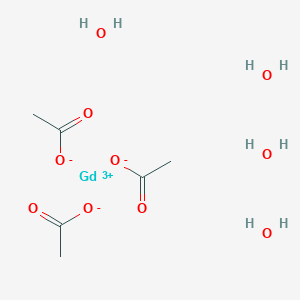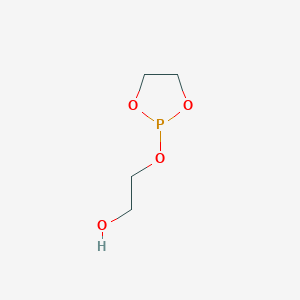
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol, also known as DEPE, is a phospholipid that has been widely used in scientific research due to its unique properties. DEPE is a synthetic phospholipid that is similar in structure to natural phospholipids found in cell membranes. It is composed of a hydrophilic head group, which contains a phosphorus atom, and a hydrophobic tail group, which consists of two long hydrocarbon chains. The unique structure of DEPE makes it an ideal candidate for use in various scientific applications.
Mechanism Of Action
The exact mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is not well understood, but it is believed to interact with cell membranes in a similar way to natural phospholipids. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can form lipid bilayers, which are the basic structural units of cell membranes. These bilayers can then interact with other molecules, such as proteins, to regulate various cellular processes.
Biochemical And Physiological Effects
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity of lipid bilayers, which can affect the activity of membrane proteins. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have immunomodulatory effects, which may be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has several advantages for use in lab experiments. It is a synthetic phospholipid that is readily available and can be easily synthesized. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is also stable and can be stored for long periods of time. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be modified to have different properties, which can be useful in various applications.
However, there are also limitations to the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in lab experiments. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a synthetic compound that may not accurately reflect the properties of natural phospholipids found in cell membranes. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol may have different effects on different cell types, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. One area of research is the development of new methods for synthesizing 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and modifying its properties. Another area of research is the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in the development of new drug delivery systems. Additionally, research is needed to better understand the mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and its effects on different cell types. Overall, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a promising compound that has the potential to be used in a wide range of scientific applications.
Synthesis Methods
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloroethanol with triethyl phosphite in the presence of a base such as sodium hydride. The resulting product is then treated with hydrogen peroxide to form 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol.
Scientific Research Applications
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been widely used in scientific research due to its unique properties. It has been used as a model membrane lipid in studies of membrane structure and function. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been used as a component in liposomes, which are artificial vesicles that can be used to deliver drugs or other molecules to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been used as a surfactant in various applications, including in the production of nanoparticles and in the stabilization of emulsions.
properties
CAS RN |
1073-75-2 |
|---|---|
Product Name |
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol |
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
InChI |
InChI=1S/C4H9O4P/c5-1-2-6-9-7-3-4-8-9/h5H,1-4H2 |
InChI Key |
MFWMOQNHOILVPR-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCO |
Canonical SMILES |
C1COP(O1)OCCO |
Other CAS RN |
1073-75-2 |
synonyms |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



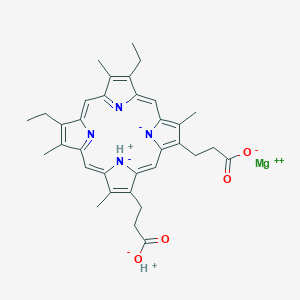
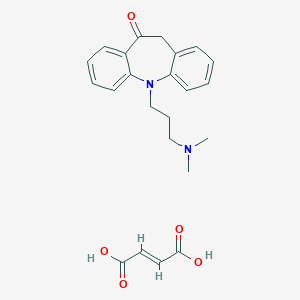
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
